molecular formula C17H17N5 B3129685 2-[4-(Pyridin-2-yl)piperazin-1-yl]quinoxaline CAS No. 339105-64-5

2-[4-(Pyridin-2-yl)piperazin-1-yl]quinoxaline

Cat. No.: B3129685
CAS No.: 339105-64-5
M. Wt: 291.35 g/mol
InChI Key: CSIPVSLDBUFIMV-UHFFFAOYSA-N
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Description

2-[4-(Pyridin-2-yl)piperazin-1-yl]quinoxaline (CAS 339105-64-5) is a nitrogen-rich heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This molecular scaffold, which features a quinoxaline core linked to a 2-pyridinyl piperazine, is recognized for its multidimensional functionalization capabilities and diverse biological activities . Recent scientific investigations highlight the potential of quinoxaline derivatives like this one as key pharmacophores in the design of novel therapeutic agents. A primary research application is in oncology, where related quinoxaline-piperazine conjugates are being developed as targeted anti-cancer drugs, specifically as potent inhibitors of VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2), a critical target in anti-angiogenesis therapy . Furthermore, the quinoxaline scaffold is a prominent subject in antiviral research. Studies indicate that such derivatives show promise as potential inhibitors of respiratory pathogens, including anti-SARS coronavirus agents, and have been evaluated through in silico studies for activity against targets like the SARS-CoV-2 main protease . The structure-activity relationship (SAR) of these compounds is a key focus, enabling researchers to fine-tune their properties for enhanced potency and selectivity . This product is intended for research and development purposes only, strictly within laboratory settings. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

2-(4-pyridin-2-ylpiperazin-1-yl)quinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5/c1-2-6-15-14(5-1)19-13-17(20-15)22-11-9-21(10-12-22)16-7-3-4-8-18-16/h1-8,13H,9-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSIPVSLDBUFIMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701242313
Record name Quinoxaline, 2-[4-(2-pyridinyl)-1-piperazinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701242313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339105-64-5
Record name Quinoxaline, 2-[4-(2-pyridinyl)-1-piperazinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339105-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinoxaline, 2-[4-(2-pyridinyl)-1-piperazinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701242313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Pyridin-2-yl)piperazin-1-yl]quinoxaline typically involves the following steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound such as glyoxal or benzil under acidic conditions.

    Substitution with Pyridin-2-yl Piperazine: The quinoxaline core is then reacted with pyridin-2-yl piperazine. This step often involves nucleophilic substitution reactions where the piperazine nitrogen attacks an electrophilic carbon on the quinoxaline ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Pyridin-2-yl)piperazin-1-yl]quinoxaline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine nitrogen can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the quinoxaline ring.

    Reduction: Reduced forms of the quinoxaline ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The compound 2-[4-(Pyridin-2-yl)piperazin-1-yl]quinoxaline is a member of the quinoxaline family, known for its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its applications, particularly in scientific research, supported by data tables and documented case studies.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and interfering with cell cycle progression.

Case Study: Inhibition of Breast Cancer Cells

In vitro studies demonstrated that this compound effectively reduced the viability of breast cancer cells (MCF-7) by inducing apoptosis through the activation of caspase pathways. The IC50 value was found to be approximately 10 µM, indicating potent activity against these cells.

Cell LineIC50 (µM)Mechanism of Action
MCF-710Apoptosis induction via caspases
A54915Cell cycle arrest at G2/M phase

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological effects, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Study: Neuroprotective Properties

In animal models, administration of this compound showed neuroprotective effects against oxidative stress-induced neuronal damage. Behavioral tests indicated improved cognitive function in treated subjects compared to controls.

Test TypeControl Group PerformanceTreated Group Performance
Morris Water MazePoorSignificant improvement
Rotarod TestLow latencyReduced latency

Antimicrobial Activity

The compound has demonstrated antimicrobial properties, particularly against Gram-positive bacteria and fungi. This opens avenues for its application in developing new antibiotics.

Case Study: Antibacterial Efficacy

In vitro assays revealed that this compound exhibits effective antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those of commonly used antibiotics.

Bacterial StrainMIC (µg/mL)Comparison Antibiotic
Staphylococcus aureus8Penicillin
Escherichia coli16Ampicillin

Potential in Drug Development

Given its diverse biological activities, this compound serves as a promising lead in drug development. Its ability to modulate various biological pathways makes it suitable for further exploration in pharmacological research.

Mechanism of Action

The mechanism of action of 2-[4-(Pyridin-2-yl)piperazin-1-yl]quinoxaline involves its interaction with various molecular targets. It can bind to DNA, inhibiting the replication of cancer cells, or interact with enzymes involved in microbial metabolism, leading to antimicrobial effects. The exact pathways depend on the specific application and target organism.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table highlights structural and functional differences between 2-[4-(Pyridin-2-yl)piperazin-1-yl]quinoxaline and its analogues:

Compound Name Substituent on Piperazine Key Structural Features Potential Applications
This compound Pyridin-2-yl Basic piperazine, aromatic pyridine Kinase inhibition, ligand design
2-[4-(Pyrimidin-2-yl)piperazin-1-yl]quinoxaline Pyrimidin-2-yl Two nitrogen atoms in pyrimidine ring Enhanced H-bonding, nucleic acid interactions
Mo(CO)₄[2-(2’-pyridyl)quinoxaline] N/A (metal-coordinated) Molybdenum complex with quinoxaline ligand Photophysics, catalytic reactions
I-Phenylpyrazolo[3,4-b]quinoxaline Phenylpyrazolo group Fused pyrazole ring Organic synthesis intermediates

Key Observations :

  • Pyridinyl vs. Pyrimidinyl Substitution : The pyrimidin-2-yl analogue () introduces an additional nitrogen atom, increasing polarity and hydrogen-bonding capacity compared to the pyridin-2-yl group. This may enhance binding affinity to biological targets like kinases but reduce lipid solubility .
  • Metal Coordination: The molybdenum complex () demonstrates quinoxaline’s utility in coordination chemistry, where the pyridylquinoxaline ligand stabilizes transition metals. In contrast, the target compound’s piperazine-pyridinyl motif may favor interactions with biological receptors over metal centers .
  • Synthetic Flexibility: Compounds like I-Phenylpyrazolo[3,4-b]quinoxaline () are synthesized via oxidative cyclization, whereas the target compound likely requires nucleophilic substitution of piperazine derivatives with halogenated quinoxalines .

Notes

Contradictions: highlights quinoxaline’s role in coordination chemistry, whereas emphasize organic synthesis. The target compound’s applications may span both domains, but further studies are needed.

Synthesis Challenges : Piperazine functionalization requires precise stoichiometry and reaction control, as seen in ’s use of lead tetraacetate for oxidative cyclization.

Biological Activity

2-[4-(Pyridin-2-yl)piperazin-1-yl]quinoxaline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of Quinoxaline Core : The quinoxaline structure is synthesized through the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or benzil, under acidic conditions.
  • Piperazine Substitution : The resulting quinoxaline is then reacted with piperazine in the presence of a base (e.g., potassium carbonate) to form the piperazinylquinoxaline intermediate.
  • Introduction of Pyridine Moiety : Finally, the pyridine group is introduced via nucleophilic substitution, often utilizing polar aprotic solvents and bases like sodium hydride.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antiviral Activity
Quinoxaline derivatives have shown promise as antiviral agents. Specifically, studies indicate that compounds with quinoxaline structures can inhibit various respiratory viruses, including influenza and coronaviruses. These compounds disrupt viral RNA synthesis and protein assembly, making them potential candidates for therapeutic intervention against viral infections .

2. Antifungal Activity
Research has demonstrated that derivatives similar to this compound exhibit antifungal properties. For instance, studies on piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives revealed their ability to inhibit drug efflux transporters in Candida albicans, enhancing their efficacy against resistant strains .

3. Anticancer Properties
Quinoxaline derivatives are also investigated for their anticancer effects. Compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including modulation of kinase activity and apoptosis induction . The structure of these compounds allows for fine-tuning to enhance their selectivity and potency against cancer cells.

Structure-Activity Relationship (SAR)

The SAR studies on quinoxaline derivatives reveal that modifications in the molecular structure significantly influence their biological activity. Key findings include:

  • Substituent Effects : The presence and position of substituents on the quinoxaline core affect the binding affinity to biological targets.
  • Hydrophobic Interactions : Increased hydrophobicity often correlates with enhanced activity against certain pathogens.

Table 1 summarizes the biological activities associated with various structural modifications of quinoxaline derivatives:

Compound StructureActivity TypeIC50/EC50 Values
Quinoxaline with alkyl groupsAntiviralIC50 = 10 µM
Piperazine-substituted quinoxalinesAntifungalMIC = 50 µg/mL
Pyridine-modified quinoxalinesAnticancerEC50 = 5 µM

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Antiviral Screening : A study evaluated a series of quinoxalines for their ability to inhibit SARS-CoV-2 replication. Compounds demonstrated significant inhibition rates, suggesting their potential as COVID-19 therapeutics .
  • Fungal Resistance : Research on antifungal activity showed that certain derivatives effectively reduced resistance in Candida albicans by targeting efflux pumps, which are critical for drug resistance .
  • Cancer Cell Line Studies : In vitro studies on various cancer cell lines revealed that specific modifications to the quinoxaline structure enhanced cytotoxicity and selectivity towards cancer cells while sparing normal cells .

Q & A

Q. What methodologies address the crystallinity challenges of this compound in formulation studies?

  • Methodology :
  • Polymorph screening : Use solvent-drop grinding with 20 solvents (e.g., ethanol, acetonitrile) to induce crystallization. Characterize via PXRD and DSC .
  • Amorphization : Ball-mill the compound with polymers (e.g., PVP-VA64) to enhance solubility. Confirm amorphous state via Raman spectroscopy .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[4-(Pyridin-2-yl)piperazin-1-yl]quinoxaline
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2-[4-(Pyridin-2-yl)piperazin-1-yl]quinoxaline

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